molecular formula C22H20S B7778959 cis-4-(4-Methylphenyl)-2-phenylthiochroman

cis-4-(4-Methylphenyl)-2-phenylthiochroman

Cat. No. B7778959
M. Wt: 316.5 g/mol
InChI Key: NZCGNZKZKZVYHY-UHFFFAOYSA-N
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Description

Cis-4-(4-Methylphenyl)-2-phenylthiochroman is a useful research compound. Its molecular formula is C22H20S and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-4-(4-Methylphenyl)-2-phenylthiochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(4-Methylphenyl)-2-phenylthiochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Properties : The synthesis of cis-bis(aryl) bis(2,2′-bipyridine)chromium(III) iodides, including derivatives with 4-methylphenyl, has been described, highlighting the properties of these organochromium compounds (R. Sneeden & H. Zeiss, 1973).

  • Isomerization Studies : Research on the borderline between cis and trans configurations in organometallic (phosphane)platinum(II) complexes, including 4-methylphenyl, used various methods like NMR spectroscopy and X-ray crystallography to investigate these configurations (D. Gudat et al., 2005).

  • Cyclocondensation Reactions : An expeditious synthesis of cis-2-(Aroylmethyl)-4-phenylthiochromans through iodine-catalyzed combination of thiophenol with Cinnamylidene­acetophenones has been reported, offering a method for producing various cis-derivatives (A. Mallik et al., 2012).

  • Antitumor Activity : The synthesis and antitumor activity of racemic cis- and trans-4-phenylcyclophosphamide were investigated, providing insights into the therapeutic potential of these compounds (V. Boyd et al., 1980).

  • Stereospecific Synthesis : A study on the stereospecific synthesis of cis- and trans-2-N-phenylamino-2-oxo-4-methyl-1,3,2-dioxaphosphorinans explored the stereochemistry and reactions of these compounds (W. Stec & A. Łopusiński, 1973).

  • Photophysical Analysis : The spectral response of geometrical isomers of a bio-active pyrazoline derivative encapsulated in β-cyclodextrin nanocavity was investigated, providing insights into the behavior of cis and trans isomers in different mediums (S. S. Mati et al., 2012).

  • Asymmetric Synthesis : The asymmetric synthesis of 3,4-diaminochroman-2-ones was promoted by guanidine and bisguanidium salt, highlighting the production of cis-products under specific conditions (S. Dong et al., 2011).

properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20S/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)23-21-10-6-5-9-19(20)21/h2-14,20,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCGNZKZKZVYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(SC3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(4-Methylphenyl)-2-phenylthiochroman

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 2
cis-4-(4-Methylphenyl)-2-phenylthiochroman
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cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 4
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 5
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 6
cis-4-(4-Methylphenyl)-2-phenylthiochroman

Citations

For This Compound
1
Citations
AR Katritzky, MAC Button - The Journal of Organic Chemistry, 2001 - ACS Publications
α-(Benzotriazolyl)methyl thioethers 1a−e reacted with styrenes under Lewis acid catalysis to give novel polysubstituted thiochromans (3,4-dihydro-2H-1-benzothiopyrans) 3−14 and 16−…
Number of citations: 43 pubs.acs.org

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